molecular formula C19H15IN2O2S B2551289 (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide CAS No. 14067-91-5

(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide

Cat. No.: B2551289
CAS No.: 14067-91-5
M. Wt: 462.31
InChI Key: TXJHHZKBOLBMJQ-UHFFFAOYSA-N
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Description

This compound is a benzimidamide derivative with a sulfonyl group attached to a 4-iodophenyl group . Benzimidamides are a class of organic compounds containing a benzimidazole moiety, which consists of a benzene ring fused to an imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-iodophenyl sulfonyl chloride and 4-iodophenyl sulfonyl phthalimide have been synthesized through electrochemical reduction .


Physical And Chemical Properties Analysis

Based on a similar compound, Ethyl N-[(4-iodophenyl)sulfonyl]phenylalaninate, we can infer that this compound might have a high boiling point, low vapor pressure, and significant polar surface area .

Mechanism of Action

(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide selectively inhibits the protein kinase ATM by binding to its active site. ATM is a serine/threonine kinase that is activated in response to DNA damage and plays a critical role in the DNA damage response pathway. Inhibition of ATM by this compound leads to the accumulation of DNA damage and sensitizes cancer cells to radiation therapy and chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide is its selectivity for ATM, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide. One area of interest is the development of more potent and selective ATM inhibitors, which could have even greater potential for cancer therapy. Another area of interest is the study of the effects of this compound on non-cancerous cells, as well as its potential for use in combination with other cancer therapies. Overall, this compound is a promising compound with significant potential for cancer treatment and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide involves a series of chemical reactions, starting with the reaction of 4-iodophenylsulfonyl chloride with 1,2-phenylenediamine to form N-((4-iodophenyl)sulfonyl)-1,2-phenylenediamine. This intermediate compound is then reacted with benzimidazole-1-carboxylic acid to yield this compound.

Scientific Research Applications

(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide has been extensively studied for its potential applications in cancer treatment. The protein kinase ATM plays a crucial role in the DNA damage response pathway, and its inhibition by this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy. Furthermore, this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

N'-(4-iodophenyl)sulfonyl-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O2S/c20-16-11-13-18(14-12-16)25(23,24)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHHZKBOLBMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)I)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)I)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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